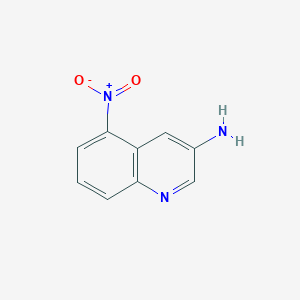

5-Nitroquinolin-3-amine

Description

Contextualizing 5-Nitroquinolin-3-amine within Quinoline (B57606) Chemistry Research

The study of this compound is situated within the broader field of quinoline chemistry. Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is a cornerstone in synthetic organic chemistry and medicinal chemistry, providing a versatile scaffold for the development of a vast array of functionalized molecules.

Significance of Quinoline Derivatives in Chemical and Biological Sciences

Quinoline derivatives are a class of compounds that have garnered significant attention in both chemical and biological sciences due to their diverse applications. nih.govijppronline.com These compounds are not only pivotal as precursors in the synthesis of more complex molecules but are also recognized for their wide spectrum of biological activities. wisdomlib.orgresearchgate.net The quinoline core is a prevalent feature in numerous natural products and synthetic compounds with established pharmacological properties. chemrj.orgrsc.org

The inherent chemical reactivity of the quinoline ring system allows for functionalization at various positions, leading to a rich diversity of derivatives. rsc.orgecorfan.org Researchers have extensively explored these derivatives, revealing their potential as therapeutic agents. ijshr.com The broad pharmacological profile includes antibacterial, antifungal, antimalarial, anticancer, antiviral, and anti-inflammatory activities. ijppronline.comchemrj.org This wide range of bioactivity has solidified the importance of quinoline derivatives as promising lead molecules in the drug discovery and development process. ijppronline.comresearchgate.net

Role of Nitro and Amine Functionalities in Quinoline Reactivity and Bioactivity

The specific reactivity and biological profile of any quinoline derivative are heavily influenced by the nature and position of its substituents. In this compound, the nitro (NO₂) and amine (NH₂) groups play crucial roles in defining its chemical character.

The nitro group is a strong electron-withdrawing group. Its presence on the quinoline ring significantly modulates the electron density of the aromatic system. This electronic effect can activate the quinoline core for certain chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions. nih.govsemanticscholar.org The nitro group is also a versatile synthetic handle; it can be reduced to form an amino group, which in turn can undergo a variety of further chemical modifications, such as diazotization, to introduce diverse functionalities. nih.govnih.govacs.org

The amino group is an essential building block in many biologically active molecules and natural products. nih.govmdpi.com When attached to the quinoline scaffold, it can significantly influence the molecule's pharmacological properties. orientjchem.org The basic nature of the amine and its ability to form hydrogen bonds are often critical for the interaction of the molecule with biological targets. The conversion of a nitro group to an amino group is a key step in the synthesis of many quinoline-based compounds, transforming a synthetically useful intermediate into a potentially bioactive molecule. nih.govnih.gov

Research Rationale and Current Gaps in this compound Studies

The rationale for investigating this compound stems from the established significance of the quinoline scaffold and the versatile functionalities of the nitro and amine groups. The synthesis and study of novel quinoline derivatives are driven by the continuous search for new compounds with unique chemical properties and enhanced biological activities for potential use in medicine and materials science. ijppronline.comrsc.org The specific arrangement of the nitro and amine groups in this compound presents a unique isomer for exploration compared to more commonly studied substituted quinolines.

Despite the general interest in nitro- and amino-substituted quinolines, a significant research gap exists specifically for the this compound isomer. A survey of scientific literature reveals a considerable focus on other positional isomers, while detailed investigations into the synthesis, characterization, reactivity, and biological potential of this compound remain limited. This lack of extensive data presents an opportunity for future research to explore the unique properties that may arise from the 3,5-substitution pattern on the quinoline nucleus. Further studies are needed to fully characterize this compound and to understand how its specific structure influences its chemical reactivity and biological profile in comparison to its better-known isomers.

Compound Data

Below are data tables for the primary compound discussed and its parent structure.

Table 1: this compound

| Property | Value |

|---|---|

| CAS Number | 98589-84-5 fluorochem.co.ukchemical-suppliers.eu |

| Molecular Formula | C₉H₇N₃O₂ nih.govlookchem.com |

| Molecular Weight | 189.17 g/mol nih.govbldpharm.com |

| SMILES | Nc1cnc2cccc(N+[O-])c2c1 fluorochem.co.uk |

| InChI | InChI=1S/C9H7N3O2/c10-9-4-7-6(5-11-9)2-1-3-8(7)12(13)14/h1-5H,(H2,10,11) nih.gov |

Table 2: 5-Nitroquinoline (B147367)

| Property | Value |

|---|---|

| CAS Number | 607-34-1 nih.govchemicalbook.com |

| Molecular Formula | C₉H₆N₂O₂ nih.gov |

| Molecular Weight | 174.16 g/mol nih.gov |

| SMILES | C1=CC2=C(C=CC=N2)C(=C1)N+[O-] nih.gov |

| InChI | InChI=1S/C9H6N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1-6H nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-nitroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRERDBOBCFEVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of 5 Nitroquinolin 3 Amine

Established Synthetic Routes to 5-Nitroquinolin-3-amine and its Intermediates

Traditional synthetic approaches to this compound rely on multi-step sequences starting from substituted quinolines. These methods, while foundational, often involve classical nitration and amination reactions.

Synthesis from N-(3-quinolyl)acetamide

A plausible and established route to this compound begins with the acetylation of 3-aminoquinoline to form N-(3-quinolyl)acetamide. This initial step serves to protect the amine functionality, thereby directing the subsequent nitration to other positions on the quinoline (B57606) ring. The acetyl group is an ortho-, para-directing group, which influences the position of the incoming nitro group.

The nitration of N-(3-quinolyl)acetamide is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This powerful nitrating agent introduces a nitro group onto the quinoline ring. The reaction conditions, such as temperature and reaction time, are crucial for achieving the desired regioselectivity. Following the nitration step, the resulting N-(5-nitroquinolin-3-yl)acetamide intermediate undergoes hydrolysis, usually under acidic or basic conditions, to remove the acetyl protecting group and yield the final product, this compound. acs.orgorganic-chemistry.orgnih.gov

Table 1: Key Transformations in the Synthesis from N-(3-quinolyl)acetamide

| Step | Reactant | Reagents | Product |

| 1. Acetylation | 3-Aminoquinoline | Acetic anhydride or Acetyl chloride | N-(3-quinolyl)acetamide |

| 2. Nitration | N-(3-quinolyl)acetamide | Conc. HNO₃, Conc. H₂SO₄ | N-(5-nitroquinolin-3-yl)acetamide |

| 3. Hydrolysis | N-(5-nitroquinolin-3-yl)acetamide | Acid or Base | This compound |

Derivatization from other Nitroquinoline or Aminoquinoline Precursors

The synthesis of this compound can also be approached through the derivatization of other suitably substituted quinolines. One common strategy involves the direct amination of a nitroquinoline precursor. For instance, a nitroquinoline with a leaving group at the 3-position could potentially undergo nucleophilic aromatic substitution with an amine source.

Alternatively, starting from a 3-substituted quinoline, a nitro group can be introduced at the 5-position. The classical Skraup-Doebner-Miller reaction is a fundamental method for synthesizing the quinoline core itself, which can then be further functionalized. nih.gov The nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, which then requires separation. nih.gov

Another approach is the reduction of a dinitroquinoline derivative. If a quinoline molecule possesses nitro groups at both the 3- and 5-positions, selective reduction of the 3-nitro group could yield this compound. The choice of reducing agent and reaction conditions is critical to achieve this selectivity. A general method for the reduction of nitroquinolines to the corresponding aminoquinolines involves the use of stannous chloride. nih.gov

Advanced Synthetic Strategies for Yield and Selectivity Enhancement

To overcome the limitations of classical synthetic methods, such as low yields and poor selectivity, advanced strategies employing catalytic systems have been developed. These approaches offer milder reaction conditions and improved control over the chemical transformations.

Catalytic Approaches in Nitroquinoline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of nitroquinolines is no exception. Various catalytic systems have been explored to improve the efficiency and regioselectivity of nitration and other functionalization reactions on the quinoline scaffold.

Table 2: Examples of Nanomaterials in Quinoline Synthesis

| Nanomaterial | Role in Synthesis | Reference |

| Fe₃O₄@SiO₂ | Yield enhancement in cyclization reactions | nih.gov |

| KF/clinoptinolite NPs | Catalyst in multicomponent reactions | taylorfrancis.com |

Transition metal catalysis has revolutionized the field of C-H functionalization, providing powerful tools for the direct introduction of functional groups into aromatic systems like quinoline. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses. nih.gov

Various transition metals, including palladium, rhodium, and iridium, have been utilized to catalyze the site-selective functionalization of quinolines. acs.orgmdpi.com These reactions often proceed through the formation of a cyclometalated intermediate, where the metal center coordinates to the nitrogen atom of the quinoline, directing the C-H activation to a specific position. For the synthesis of substituted quinolines, transition metal-catalyzed cross-coupling reactions are also widely employed. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org

While direct catalytic C-H amination of the quinoline C5-position to introduce the 3-amino group in a single step remains a challenge, the development of novel catalyst systems continues to push the boundaries of what is synthetically achievable.

Regioselective Nitration and Amination Techniques

The synthesis of this compound presents a significant regiochemical challenge due to the inherent reactivity patterns of the quinoline nucleus. Direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline google.com. Achieving substitution specifically at the 3- and 5-positions requires carefully designed synthetic strategies.

One plausible approach involves the functionalization of a pre-existing quinoline core. For instance, starting with 3-aminoquinoline, a subsequent electrophilic nitration step would be governed by the directing effects of the amino group. The amino group is a strong activating, ortho-, para-director. However, direct nitration of 3-aminoquinoline can be complicated by the harsh acidic conditions, which would protonate the basic nitrogen atoms, and potential oxidation of the amino group. A common strategy to circumvent this is to protect the amino group as an acetamide (acetylamino group), which is less activating and more resistant to oxidation. The nitration of 3-acetylaminoquinoline would then be followed by hydrolysis to yield the target compound.

Alternatively, regioselective C-H nitration can be achieved using specialized reagents. For example, iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) has been used for the regioselective C5-H nitration of 8-aminoquinoline amides, where the existing amide group acts as a directing group. acs.orgnih.gov While not a direct synthesis of the title compound, this demonstrates that chelation-assisted strategies can provide high regioselectivity in the nitration of the quinoline ring.

The introduction of an amino group at the C3 position is also non-trivial. The Chichibabin amination of quinoline typically occurs at the C2 or C4 positions researchgate.net. Therefore, constructing the quinoline ring with the desired substituents already in place via methods like the Skraup or Doebner-von Miller reaction using a suitably substituted aniline precursor is a more common and controllable approach.

Table 1: Selected Regioselective Reactions on the Quinoline Core

| Reaction Type | Substrate | Reagents/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Nitration | Quinoline | HNO₃, H₂SO₄ | 5-Nitroquinoline, 8-Nitroquinoline | google.com |

| C5-Nitration | 8-Aminoquinoline amides | Fe(NO₃)₃·9H₂O | 5-Nitro-8-aminoquinoline amides | acs.orgnih.gov |

Chemical Reactivity and Transformation Mechanisms of this compound

The dual functionality of this compound dictates its chemical reactivity. The electron-deficient nature of the nitro-substituted ring facilitates nucleophilic attack, while the nucleophilic amino group is a handle for building further complexity and can participate in electrophilic substitution reactions.

The presence of the strong electron-withdrawing nitro group at the C5 position significantly activates the quinoline ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho (C6) and para (C7) to the nitro group. One important class of SNAr reactions is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile attacks a hydrogen-bearing carbon atom, and a vicarious group on the nucleophile is eliminated along with the hydrogen. nih.gov

In the case of this compound, nucleophilic attack is anticipated to occur preferentially at the C6 position, which is ortho to the activating nitro group. The reaction proceeds through the formation of a negatively charged intermediate known as a σH-adduct or Meisenheimer complex, which is stabilized by the nitro group. nih.gov Subsequent elimination restores the aromaticity of the ring, resulting in a C6-substituted product. researchgate.net A variety of nucleophiles, including amines and carbanions, can participate in this transformation. nih.govresearchgate.net

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Nitroquinolines

| Substrate Class | Nucleophile | Reagents/Conditions | Product Type | Mechanism | Reference |

|---|---|---|---|---|---|

| Nitroquinolines | 9H-Carbazole | KOBu-t, THF | C-N bond formation ortho to NO₂ | VNS | nih.govresearchgate.net |

| Nitroquinolines | Trimethylhydrazinium iodide | KOBu-t, DMSO | C-N bond formation ortho to NO₂ | VNS | researchgate.net |

The nitro group of this compound can be readily reduced to a primary amino group, yielding the corresponding Quinoline-3,5-diamine. This transformation is a cornerstone in the chemistry of nitroaromatic compounds, as the resulting diamines are versatile intermediates for the synthesis of dyes, pharmaceuticals, and polyamides.

Several methods are effective for this reduction. Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel is a clean and efficient method. Another common approach involves the use of dissolving metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, or stannous chloride (SnCl₂) in concentrated hydrochloric acid. nih.gov The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Table 3: Common Reagents for the Reduction of Nitroquinolines

| Reagent System | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| SnCl₂·2H₂O / HCl | Reflux | Aminoquinoline | Widely used, tolerates various functional groups | nih.govresearchgate.net |

| H₂ / Pd-C | RT, Atmospheric or high pressure | Aminoquinoline | Clean reaction, catalyst can be recycled | researchgate.net |

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the competing directing effects of the amino and nitro substituents. The 3-amino group is a powerful activating ortho-, para-director, strongly favoring substitution at the C2 and C4 positions. Conversely, the 5-nitro group is a strong deactivating, meta-director, directing incoming electrophiles to the C6 and C8 positions.

In general, the activating effect of the amino group dominates over the deactivating effect of the nitro group. masterorganicchemistry.com Therefore, electrophilic attack is most likely to occur at the positions activated by the amino group, primarily the C4 position (para) and to a lesser extent the C2 position (ortho). The pyridine (B92270) ring of quinoline is inherently less reactive towards electrophiles than the benzene (B151609) ring, but the powerful activation by the C3-amino group can overcome this. Reactions such as halogenation (e.g., with Br₂ in acetic acid) or sulfonation (with fuming H₂SO₄) would be expected to yield the corresponding 4-substituted-5-nitroquinolin-3-amine as the major product.

The 3-amino group in this compound serves as an excellent nucleophilic handle for the construction of fused heterocyclic systems. This reactivity allows for the synthesis of polycyclic molecules with potential applications in materials science and medicinal chemistry. The amino group can react with various bifunctional electrophiles to form new rings fused to the quinoline core.

For instance, in a reaction analogous to the Combes quinoline synthesis, the 3-amino group can condense with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic conditions. This would lead to the formation of a new six-membered pyridinoid ring fused to the quinoline at the C2 and C3 positions, resulting in a substituted quinolino[3,2-b]pyridine derivative. Similarly, reaction with β-ketoesters like ethyl acetoacetate can be used to construct fused pyridinone rings. These annulation strategies significantly expand the structural diversity accessible from this compound.

Table 4: Potential Cyclization Reactions

| Reagent | Reaction Type | Potential Fused Heterocycle |

|---|---|---|

| 1,3-Diketone (e.g., Acetylacetone) | Condensation/Annulation | Pyrido[3,2-b]quinoline |

| β-Ketoester (e.g., Ethyl acetoacetate) | Condensation/Annulation | Pyridono[3,2-b]quinoline |

Iii. Spectroscopic and Computational Investigations of 5 Nitroquinolin 3 Amine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-Nitroquinolin-3-amine, both ¹H and ¹³C NMR would provide definitive information on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons. The chemical shifts would be influenced by the electronic effects of the amino (-NH₂) and nitro (-NO₂) groups. The electron-donating amino group at the C3 position is expected to cause an upfield shift (to lower ppm values) for nearby protons, particularly H2 and H4. Conversely, the strong electron-withdrawing nitro group at the C5 position would cause a significant downfield shift (to higher ppm values) for adjacent protons, namely H4 and H6. The protons on the benzene (B151609) ring (H6, H7, H8) would exhibit coupling patterns typical of a substituted aromatic system.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the quinoline (B57606) ring system. The C3 carbon, directly attached to the amino group, would experience a significant shielding effect (upfield shift). In contrast, the C5 carbon, bearing the nitro group, would be deshielded (downfield shift). The chemical shifts of other carbons would be modulated by the combined electronic influences of both substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated values based on general principles and data from analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~8.5 - 8.7 | ~145 - 148 |

| C3 | - | ~140 - 143 |

| C4 | ~7.8 - 8.0 | ~115 - 118 |

| C5 | - | ~148 - 151 |

| C6 | ~8.2 - 8.4 | ~122 - 125 |

| C7 | ~7.6 - 7.8 | ~128 - 131 |

| C8 | ~8.0 - 8.2 | ~125 - 128 |

| C4a | - | ~129 - 132 |

| C8a | - | ~147 - 150 |

| NH₂ | ~5.0 - 6.0 (broad) | - |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra of this compound would be characterized by vibrations corresponding to the amine group, the nitro group, and the quinoline core.

Amino (-NH₂) Group Vibrations: The primary amine would exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is expected to appear around 1600-1650 cm⁻¹.

Nitro (-NO₂) Group Vibrations: The nitro group would show two strong stretching absorptions: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹.

Quinoline Ring Vibrations: The aromatic quinoline structure would give rise to multiple bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Principal IR Absorption Frequencies for this compound (Note: These are estimated values. Actual experimental frequencies may vary.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend | 1600 - 1650 | Medium-Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1335 - 1385 | Strong |

| C-N Stretch | 1250 - 1335 | Medium-Strong |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise molecular formula of this compound. By measuring the exact mass to several decimal places, the elemental composition can be unambiguously confirmed.

Mass Spectrometry (MS): Standard electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak (M⁺) would be prominent. Expected fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da), followed by the loss of neutral molecules like HCN (27 Da) from the quinoline ring, which is a characteristic fragmentation for such heterocyclic systems.

Table 3: Calculated Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇N₃O₂ |

| Monoisotopic Mass (Exact Mass) | 189.05383 Da |

| Nominal Mass | 189 Da |

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to the extended π-conjugated system of the quinoline ring, which is further modified by the auxochromic amino group and the chromophoric nitro group. The presence of these groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The spectrum would likely display multiple absorption bands corresponding to π→π* transitions within the aromatic system and potentially n→π* transitions associated with the nitrogen and oxygen atoms. Comparative studies with aminoquinoline and nitroquinoline show that the combination of both groups would likely result in absorption maxima at longer wavelengths.

Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional structure of a molecule in the solid state. To date, no published crystal structure for this compound is available. If suitable crystals could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitro group or quinoline nitrogen of another.

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) are widely used to model the properties of organic molecules with high accuracy.

For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, providing theoretical values for bond lengths and angles.

Predict Spectroscopic Data:

NMR: Calculate ¹H and ¹³C chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which can then be compared with expected values.

Vibrational Frequencies: Compute the IR and Raman spectra, helping to assign experimental bands to specific vibrational modes.

Analyze Electronic Properties: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing the molecule's electronic properties and reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Theoretical studies on related nitroquinoline and aminoquinoline systems have demonstrated a good correlation between calculated and experimental data, suggesting that such an approach would be highly valuable for understanding the fundamental properties of this compound.

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a fundamental computational method used to predict the geometric and electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set like 6–311++G(d,p), the equilibrium geometry of this compound can be optimized. nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For similar quinoline structures, DFT has been successfully used to determine these parameters with high accuracy. nih.govnih.gov

Furthermore, DFT calculations are instrumental in predicting the vibrational frequencies of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. researchgate.net Each calculated frequency can be assigned to specific vibrational modes, such as the stretching, bending, or torsional motions of the atoms. For instance, in related compounds like 2-chloroquinoline-3-carboxaldehyde, quantum chemical calculations have been used to assign vibrational modes with a high degree of confidence. nih.gov The theoretical spectra generated from these calculations serve as a crucial tool for interpreting and assigning bands in experimentally recorded spectra. nih.gov

To enhance the accuracy of these predictions, calculated vibrational frequencies are often scaled by a specific factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and limitations in the theoretical model. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative calculated using DFT. (Note: This table is an example based on typical results for related compounds and does not represent actual calculated data for this compound.) Bond/Angle | Calculated Value |:---|:---| | C-N Bond Length (Å) | 1.375 | C=C Bond Length (Å) | 1.402 | C-NO2 Bond Length (Å) | 1.470 | C-NH2 Bond Length (Å) | 1.390 | C-N-C Bond Angle (°) | 118.5 | O-N-O Bond Angle (°) | 125.0

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com While DFT provides a static, lowest-energy picture, MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com For a compound like this compound, MD simulations could be used to explore its conformational flexibility, interactions with solvent molecules, and stability under different conditions.

In studies of related compounds, such as 8-hydroxy-5-nitroquinoline, MD simulations have been employed to investigate reactive properties and molecular interactions. researchgate.net Such simulations can provide insights into how the molecule behaves in a biological or chemical system, complementing the static information from quantum chemical calculations. nih.gov

Quantum Chemical Analyses of Electronic Properties and Reactivity

Quantum chemical calculations are essential for understanding the electronic properties and chemical reactivity of this compound. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential around the nitro group's oxygen atoms and the amine group's nitrogen atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can also be calculated from HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's stability and its propensity to act as an electrophile. nih.govmdpi.com

Table 2: Illustrative Quantum Chemical Properties for a Nitroaromatic Compound. (Note: This table is an example based on typical results for related compounds and does not represent actual calculated data for this compound.) Parameter | Value (eV) |:---|:---| | HOMO Energy | -6.52 | LUMO Energy | -2.85 | HOMO-LUMO Gap (ΔE) | 3.67 | Chemical Hardness (η) | 1.835 | Electronegativity (χ) | 4.685 | Electrophilicity Index (ω) | 5.98

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A primary application of computational chemistry is the prediction of spectroscopic data that can be directly compared with experimental results. For this compound, DFT calculations can generate theoretical IR and Raman spectra. nih.gov The calculated wavenumbers, intensities, and assignments of vibrational modes can be compared with data from experimental techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netresearchgate.net

Typically, a strong correlation is found between the scaled theoretical wavenumbers and the experimental values, which validates both the computational method and the experimental assignments. nih.gov Discrepancies between theoretical (gas-phase) and experimental (solid-state) data can often be attributed to intermolecular interactions, such as hydrogen bonding, in the solid phase. nih.gov This comparative approach is a cornerstone of modern molecular characterization, providing a robust analysis of a compound's vibrational properties. researchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Quinoline Derivative. (Note: This table is an example based on typical results for related compounds and does not represent actual calculated data for this compound.) Vibrational Mode Assignment | Calculated (Scaled) | Experimental (FT-IR) |:---|:---|:---| | N-H Stretch (Amine) | 3450 | 3455 | C-H Stretch (Aromatic) | 3080 | 3085 | C=N Stretch (Ring) | 1625 | 1630 | NO₂ Asymmetric Stretch | 1540 | 1542 | NO₂ Symmetric Stretch | 1350 | 1355

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine the most likely reaction pathways. researchgate.net For example, DFT calculations can be used to model processes such as electrophilic substitution, nucleophilic attack, or radical reactions.

Iv. Pharmacological and Biological Activity Research of 5 Nitroquinolin 3 Amine Derivatives

Antimicrobial Efficacy

The presence of the quinoline (B57606) nucleus, often associated with antimicrobial properties, is augmented by the nitro group, a feature in several clinically used antimicrobial agents. Research has extended to derivatives of 5-nitroquinolin-3-amine to evaluate their efficacy against a range of pathogenic microorganisms.

Derivatives of amino-nitroquinolines have been investigated for their potential to combat pathogenic bacteria. While specific studies on 3-amino-5-nitroquinoline derivatives are limited in the public domain, research on structurally related compounds provides insight into their potential antibacterial action. For instance, a series of 5-aminoquinoline derivatives demonstrated notable activity against various bacterial strains. ijddd.com

Substituted 8-hydroxyquinoline derivatives, including those with a nitro group at the 5-position, have also shown significant antibacterial effects. researchgate.netnih.gov These findings suggest that the 5-nitroquinoline (B147367) core is a promising pharmacophore for the development of new antibacterial agents. The antibacterial activity of these related compounds is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to generate reactive oxygen species that induce cellular damage.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 5-Aminoquinoline Derivative 3a | E. coli | - | ijddd.com |

| 5-Aminoquinoline Derivative 3e | X. campertris | - | ijddd.com |

| 5-Aminoquinoline Derivative 3f | E. coli | - | ijddd.com |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Aeromonas hydrophila | 5.26 | researchgate.netnih.gov |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | P. aeruginosa | 84.14 | researchgate.netnih.gov |

Note: Specific MIC values for the 5-aminoquinoline derivatives against the specified strains were not provided in the source as numerical figures but were described as showing "good antimicrobial activity."

The investigation into the antifungal properties of quinoline derivatives has also included compounds with nitro and amino substitutions. Research on 5-aminoquinoline derivatives has indicated that certain compounds within this class exhibit good activity against tested fungal strains. ijddd.com The structural similarity suggests that this compound derivatives could also possess antifungal capabilities. The mechanism of antifungal action for quinoline-based compounds is thought to involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes.

Table 2: Antifungal Activity of a Selected 5-Aminoquinoline Derivative

| Compound | Fungal Strain | Inhibition (%) | Reference |

|---|---|---|---|

| 5-Aminoquinoline Derivative 3e | Aspergillus niger | 68 | semanticscholar.org |

Quinoline-based compounds have historically been the cornerstone of antimalarial therapy. The development of new quinoline derivatives is a continuous effort to overcome drug resistance in Plasmodium falciparum. While direct evaluation of this compound derivatives is not widely reported, the broader class of aminoquinolines has been extensively studied. For example, novel series of quinoline derivatives have been synthesized and shown to possess moderate to high antimalarial activities, with some compounds exhibiting excellent potency against P. falciparum. nih.gov The antimalarial activity of quinolines is often linked to their interference with heme detoxification in the parasite.

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Dihydropyrimidine Derivative 4b | - | 0.014 | nih.gov |

| Dihydropyrimidine Derivative 4g | - | 0.021 | nih.gov |

| Dihydropyrimidine Derivative 4i | - | 0.019 | nih.gov |

| 1,3,4-Oxadiazole Derivative 12 | - | 0.024 | nih.gov |

| Chloroquine | - | - | nih.gov |

Note: The specific strain of P. falciparum was not detailed in the source material for these compounds.

Anticancer and Antitumor Research

The anticancer potential of quinoline derivatives is an active area of research. The presence of a nitro group can enhance the cytotoxic effects of these compounds, particularly under the hypoxic conditions often found in solid tumors.

Research has shown that nitro-derivatives of quinoline can be more cytotoxic to cancer cells than their non-nitrated parent compounds. brieflands.com For instance, an 8-nitro-7-quinolinecarbaldehyde derivative displayed the highest cytotoxicity among a series of related compounds against Caco-2 cell lines. brieflands.com The cytotoxicity of 8-hydroxy-5-nitroquinoline (nitroxoline) has been shown to be enhanced by the presence of copper, and it can induce apoptosis, as evidenced by PARP cleavage. nih.gov This compound also increases the generation of intracellular reactive oxygen species, suggesting that oxidative stress is a component of its cytotoxic mechanism. nih.gov Furthermore, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline has been shown to induce cytotoxicity in various cancer cell lines, including HepG2, HCT-116, MCF-7, and A549, through the upregulation of apoptotic proteins like caspase-3 and p53, and the downregulation of proliferative proteins such as PCNA, Ki67, and VEGF. mdpi.com

The nitro group in this compound derivatives makes them candidates for hypoxia-selective cytotoxic agents. The principle behind this selectivity lies in the bioreductive activation of the nitro group to a more cytotoxic species, such as a hydroxylamine or amine, a process that occurs preferentially in the low-oxygen environment of tumors. nih.gov

Studies on 4-(alkylamino)-5-nitroquinolines have demonstrated high selectivity for hypoxic tumor cells in vitro, with selectivity ratios of 20- to 60-fold. acs.org The mechanism of this hypoxia-selective cytotoxicity is linked to the rate of metabolic reduction of the nitro group. Compounds that are rapidly reduced are toxic through an oxygen-sensitive bioreductive pathway. acs.org This suggests that the cytotoxicity of these compounds is significantly enhanced under hypoxic conditions where the reductive metabolism is favored. However, it has also been noted that as the rate of metabolic reduction decreases, a non-bioreductive, oxygen-insensitive mechanism of toxicity can become dominant, leading to a loss of hypoxic selectivity. acs.org These findings underscore the critical role of the nitro group's reduction potential in the hypoxia-selective targeting of cancer cells by nitroquinoline derivatives.

Structure-Activity Relationship (SAR) Studies in Oncological Applications

While direct structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented, research on closely related nitroquinoline scaffolds provides valuable insights into the structural features that govern their anticancer activity. Studies on various quinone and quinoline derivatives have demonstrated that the presence and position of substituents on the quinoline ring are critical for cytotoxicity against cancer cell lines. nih.govtubitak.gov.tr

For instance, the introduction of a nitro group at the 3-position of the quinoline core has been identified as a key structural feature for antiproliferative activity against tumor cell lines that overexpress the epidermal growth factor receptor (EGFR). nih.gov A series of novel 3-nitroquinoline (B96883) derivatives were synthesized and showed significant inhibitory activities, with IC50 values in the micromolar to nanomolar range against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells. nih.gov This suggests that the nitro group at a specific position is crucial for the compound's ability to interact with the catalytic domain of EGFR, thereby inhibiting its activity. nih.gov

Furthermore, studies on other quinoline derivatives have highlighted the importance of substitutions on the quinoline nucleus for anticancer potency. For example, in a series of quinoline-5-sulfonamide derivatives, the presence of an unsubstituted phenolic group at the 8-position was found to be essential for biological activity. mdpi.com Methylation of this group led to a significant loss of anticancer activity. mdpi.com Additionally, the nature of the substituent at the 5-position also plays a role, with certain acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide showing high activity against melanoma, breast, and lung cancer cell lines. mdpi.com

These findings collectively suggest that for this compound derivatives, the interplay between the 3-amino group, the 5-nitro group, and other potential substituents on the quinoline ring will be critical in determining their oncological efficacy. The electron-withdrawing nature of the nitro group, combined with the potential for the amino group to form hydrogen bonds or act as a point of attachment for further derivatization, provides a rich chemical space for SAR exploration.

Table 1: Antiproliferative Activity of Selected Nitroquinoline Derivatives

| Compound Type | Cell Line | Activity (IC50) | Key Structural Features |

|---|---|---|---|

| 3-Nitroquinoline Derivative | A431 (Epidermoid Carcinoma) | µM to nM range | Nitro group at 3-position |

| 3-Nitroquinoline Derivative | MDA-MB-468 (Breast Cancer) | µM to nM range | Nitro group at 3-position |

| 8-Hydroxyquinoline-5-sulfonamide Derivative | C-32 (Amelanotic Melanoma) | Active | Unsubstituted 8-OH group |

| 8-Hydroxyquinoline-5-sulfonamide Derivative | MDA-MB-231 (Breast Cancer) | Active | Unsubstituted 8-OH group |

| 8-Hydroxyquinoline-5-sulfonamide Derivative | A549 (Lung Adenocarcinoma) | Active | Unsubstituted 8-OH group |

This table is generated based on data from related quinoline derivatives to infer potential SAR for this compound derivatives.

Other Therapeutic and Biological Applications

Beyond their potential in oncology, derivatives of the 5-nitroquinoline scaffold have been investigated for a variety of other therapeutic applications.

The quinoline scaffold is a core component of several compounds with known antiviral activity. doi.org While specific studies on this compound derivatives are limited, research on other quinoline derivatives has shown promise against a range of viruses. For example, certain quinoline derivatives have been found to be active against the Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). doi.org The planar structure of the quinoline ring allows it to intercalate into viral nucleic acids, potentially disrupting DNA or RNA replication processes. doi.org Furthermore, the aromatic nature of the ring facilitates hydrophobic interactions with viral proteins, which can inhibit viral replication and other essential functions. doi.org The diverse substitution possibilities on the quinoline ring allow for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties to enhance antiviral efficacy. doi.org

Derivatives of quinoline have long been a source of anti-tubercular agents. nih.gov Research into various functionalized quinolines has demonstrated their potent activity against Mycobacterium tuberculosis. For instance, a series of 1,2-dihydroquinoline carboxamide derivatives showed significant efficacy against the MTB H37Rv strain, with IC50 values comparable to the standard drugs isoniazid and rifampicin. nih.gov Another study focused on combining the quinoline pharmacophore with thiosemicarbazide, resulting in compounds with notable antimycobacterial activity. nih.gov One of the lead compounds from this series was found to be a potential inhibitor of the KatG protein in M. tuberculosis. nih.gov Although direct evaluation of this compound derivatives is not widely reported, the established anti-tubercular potential of the quinoline core suggests that this class of compounds warrants investigation. The presence of the nitro group, a feature found in some other anti-tubercular agents, could potentially contribute to the mechanism of action, possibly through bioreductive activation within the mycobacterial cell.

Table 2: Anti-tubercular Activity of Selected Quinoline Derivatives

| Compound Series | Target | Activity (MIC/IC50) |

|---|---|---|

| 1,2-dihydroquinoline carboxamides | M. tuberculosis H37Rv | 0.39 µg/mL |

| Quinoline-thiosemicarbazide conjugates | M. tuberculosis H37Rv | 2 µg/mL |

This table presents data from related quinoline derivatives to highlight the potential of the quinoline scaffold in anti-tubercular drug discovery.

The ability of quinoline derivatives to inhibit various enzymes is a key aspect of their therapeutic potential. nih.gov In the context of cancer, 3-nitroquinoline derivatives have been shown to inhibit EGFR kinase. nih.gov Beyond oncology, other quinoline derivatives have demonstrated inhibitory activity against a range of enzymes. For example, certain pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives have been identified as inhibitors of coagulation factors Xa and XIa. nih.gov The rigid, planar structure of the quinoline ring system allows it to fit into the active sites of enzymes, while substituents provide the necessary interactions for potent and selective inhibition. The 3-amino and 5-nitro groups of this compound offer opportunities for specific interactions with enzyme active sites, suggesting that derivatives of this compound could be explored as inhibitors for various enzymatic targets.

Quinoline derivatives have been investigated as ligands for various receptors, including the serotonin 5-HT3 receptor, which is a target for antiemetic drugs. researchgate.netdrugbank.com A study on quinolinecarboxylic acid amides and esters demonstrated high in vitro affinity for the 5-HT3 receptor. researchgate.net The study suggested that the 5-HT3 receptor can accommodate the acyl group of these derivatives and that there is an optimal distance between the quinoline nitrogen and an azabicyclic nitrogen for binding. researchgate.net While these were not 3-amino-5-nitroquinoline derivatives, the findings provide a basis for designing this compound derivatives that could potentially bind to the 5-HT3 receptor. The amino group at the 3-position could serve as a key interaction point or as a handle for attaching side chains that fulfill the pharmacophoric requirements for 5-HT3 receptor antagonism.

Mechanisms of Biological Action

The biological activities of 5-nitroquinoline derivatives are underpinned by several molecular mechanisms. Based on studies of structurally related compounds, the following mechanisms are likely to be relevant for derivatives of this compound:

Enzyme Inhibition: As discussed, a primary mechanism of action for many quinoline derivatives is the inhibition of key enzymes. In cancer, this includes the inhibition of receptor tyrosine kinases like EGFR by 3-nitroquinolines, which blocks downstream signaling pathways involved in cell proliferation and survival. nih.gov In the context of tuberculosis, quinoline derivatives may target essential mycobacterial enzymes such as KatG. nih.gov

Intercalation with Nucleic Acids: The planar aromatic structure of the quinoline ring system is well-suited for intercalation into DNA or RNA. doi.org This can interfere with critical cellular processes such as replication and transcription, leading to antiviral or cytotoxic effects. doi.org

Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives are known to induce cellular apoptosis by increasing the production of reactive oxygen species. This overproduction of ROS can lead to endoplasmic reticulum stress and trigger programmed cell death pathways in cancer cells.

Bioreductive Activation: The nitro group present in this compound derivatives can potentially undergo enzymatic reduction under hypoxic conditions, which are often found in solid tumors and within mycobacterial cells. This reduction can lead to the formation of highly reactive cytotoxic species that can damage cellular macromolecules.

These mechanisms are not mutually exclusive, and a single derivative may exert its biological effects through multiple pathways. Further research is necessary to elucidate the specific mechanisms of action for derivatives of this compound.

DNA Intercalation and Interference with Replication/Transcription

The planar aromatic structure of the quinoline ring system is a key feature that allows its derivatives to function as DNA intercalating agents mdpi.com. This mechanism involves the insertion of the flat molecule between the base pairs of the DNA double helix mdpi.com. This interaction can disrupt the normal structure and function of DNA, thereby interfering with critical cellular processes like replication and transcription.

One derivative, 5-nitro-4-(N,N-dimethylaminopropylamino)quinoline, also known as 5-nitraquine, has been studied as a DNA-affinic agent. While it is considered a weak DNA intercalator, its activity is not solely dependent on high-affinity binding nih.gov. Research comparing it to the potent intercalator nitracrine showed that 5-nitraquine has a significantly lower intrinsic association constant for calf thymus DNA nih.gov. The cytotoxic mechanism for 5-nitraquine is believed to involve the hypoxia-selective formation of DNA monoadducts, a process where the molecule covalently binds to a single strand of DNA nih.gov. This suggests that high-affinity intercalation may not always be necessary for potent biological activity; rather, the ability to form adducts after bioreductive activation can be a critical factor nih.gov.

Other related quinoline derivatives have been identified as topoisomerase poisons nih.gov. Topoisomerases are enzymes essential for resolving DNA topological problems during replication and transcription mdpi.com. Compounds that inhibit these enzymes can lead to the stabilization of DNA-protein cleavage complexes, resulting in DNA strand breaks and cell death nih.govresearchgate.net. While direct studies on this compound derivatives as topoisomerase poisons are specific, the broader class of quinoline compounds is known to possess this activity nih.govmdpi.com.

| Compound | Target | Method | Intrinsic Association Constant (K) |

|---|---|---|---|

| 5-nitraquine | Calf Thymus DNA | Spectrophotometry | 12-fold lower than nitracrine nih.gov |

Bioreduction Pathways and Metabolic Transformations

The nitro group is a critical pharmacophore for many bioactive molecules, often requiring metabolic reduction to exert its effect nih.gov. Derivatives of 5-nitroquinoline can be activated via bioreductive processes, particularly under hypoxic (low oxygen) conditions prevalent in solid tumors nih.govacs.org. This selective activation is a key strategy in the development of targeted anticancer agents acs.org.

The bioreduction of the nitro group is a multi-step process catalyzed by enzymes known as nitroreductases nih.govackerleylab.com. These enzymes, which are more active in hypoxic environments, transfer electrons to the nitro group, converting it sequentially into nitroso, hydroxylamino, and finally amino derivatives nih.gov. The intermediate species, particularly the hydroxylamine, are highly reactive and can covalently bind to cellular macromolecules like DNA, leading to cytotoxicity nih.gov. The rapid metabolism of 5-nitraquine to its corresponding amine form has been observed in mice nih.gov.

Studies on a series of 4-(alkylamino)-5-nitroquinolines have elucidated at least two distinct mechanisms of cytotoxicity related to their metabolic reduction acs.org:

Oxygen-Sensitive Bioreduction : Compounds that are good substrates for nitroreductases and have high rates of reduction are toxic primarily through this pathway. The process is sensitive to oxygen, which can re-oxidize the reduced intermediates, making the compounds selectively toxic to hypoxic cells.

Oxygen-Insensitive Non-Bioreductive Mechanism : Compounds that are poor substrates for nitroreductases exhibit toxicity through a mechanism that does not depend on the reduction of the nitro group or the presence of oxygen. As the rate of metabolic reduction decreases, this mechanism becomes dominant, and the selectivity for hypoxic cells is lost acs.org.

This dual mechanism highlights the importance of the rate of nitroreduction in determining the biological activity profile and hypoxic selectivity of 5-nitroquinoline derivatives acs.org. The enzymes responsible for these transformations in human cells can include NADPH: quinone oxidoreductase (NQO1) and aldo-keto reductases (AKRs) nih.gov.

Interaction with Specific Biological Targets (Enzymes, Receptors)

Enzyme Inhibition: Certain 5-nitroquinoline derivatives have demonstrated potent enzyme-inhibiting capabilities. For example, a series of 8-hydroxy-5-nitroquinoline-7-carboxamides were found to be dual inhibitors of cathepsin L and cathepsin S, which are lysosomal proteases involved in tumor metastasis researchgate.net. One compound from this series exhibited significantly stronger inhibitory activity against both enzymes compared to positive controls, demonstrating potential as an antimetastatic agent researchgate.net. The anticancer activity of some quinazoline derivatives, a related class of compounds, has been linked to the inhibition of key signaling enzymes like VEGFR-2 tyrosine kinase researchgate.net.

Metal Chelation: The 8-hydroxyquinoline scaffold, when present in 5-nitroquinoline derivatives like nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), is a well-known metal chelator mdpi.comresearchgate.net. These compounds can form stable complexes with essential metal ions such as iron, copper, and zinc mdpi.comnih.gov. This activity can disrupt the function of metal-containing enzymes within microbial or cancer cells, contributing to the compound's antimicrobial and anticancer effects researchgate.net. The ability to chelate iron and copper can lead to the formation of redox-active complexes, which generate reactive oxygen species and induce cellular damage nih.gov. It has been noted that the cytotoxicity of 8-hydroxy-5-nitroquinoline is enhanced by copper nih.gov. This interaction with essential metal ions represents a distinct mechanism of action that is separate from direct DNA binding or bioreductive activation mdpi.comnih.gov.

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 8-hydroxy-5-nitroquinoline-7-carboxamide (Compound B1a) | Cathepsin L | 4.10 ± 0.14 µM | researchgate.net |

| 8-hydroxy-5-nitroquinoline-7-carboxamide (Compound B1a) | Cathepsin S | 1.79 ± 0.11 µM | researchgate.net |

V. Environmental and Toxicological Considerations in Advanced Research

Environmental Fate and Degradation Pathways of Nitroquinolines

The environmental persistence and transformation of nitroquinolines are governed by their chemical structure, which combines the quinoline (B57606) heterocyclic system with a nitroaromatic moiety. Quinoline itself is recognized as a toxic pollutant that can persist in soil and groundwater. wikipedia.org The introduction of a nitro group can further influence its environmental behavior, affecting both its susceptibility to degradation and its potential for toxicological effects. The fate of these compounds in the environment is largely determined by microbial activity and their inherent resistance to degradation.

The biodegradation of nitroaromatic compounds is a key process in their environmental detoxification. scbt.com Numerous microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize these substances. The primary mechanism for the aerobic biodegradation of many nitroaromatic compounds involves the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.gov This reduction pathway is critical, as it is often the initial step required before the aromatic ring can be cleaved and the compound can be fully mineralized.

Bacteria from genera such as Pseudomonas, Rhodococcus, and Bradyrhizobium are well-known for their capacity to degrade quinoline and other aromatic amines. wikipedia.orgechemcom.com For instance, Rhodococcus gordoniae has been shown to degrade quinoline through multiple pathways, including the 8-hydroxycoumarin (B196171) pathway. wikipedia.org It is hypothesized that similar microbial consortia could adapt to degrade nitroquinolines, first by reducing the nitro group and then by breaking down the core quinoline structure.

| Microorganism Genus | Compound Class Degraded | Degradation Pathway/Mechanism | Reference |

|---|---|---|---|

| Pseudomonas | Quinoline / Nitroaromatics | Hydroxylation, Ring Cleavage | youtube.com |

| Rhodococcus | Quinoline / Nitroaromatics | 8-hydroxycoumarin pathway, Anthranilate pathway | wikipedia.org |

| Burkholderia | Aromatic Amines | Catechol Pathway | echemcom.com |

| Bradyrhizobium | Nitroaromatic Amines (5-nitroanthranilate) | Reductive Pathways | echemcom.com |

The persistence of a chemical in the environment is its ability to resist degradation. Bioaccumulation refers to the substance's potential to accumulate in living organisms. A key indicator for bioaccumulation potential is the n-octanol/water partition coefficient (Kow), typically expressed as its logarithm (logP). chemsafetypro.com A logP value greater than 4.5 is often considered a trigger for concern regarding bioaccumulation. chemsafetypro.com

| Compound | logP Value (Computed) | Source |

|---|---|---|

| 5-Nitroquinoline (B147367) | 1.9 | nih.gov |

| 8-Nitroquinoline | 1.4 | nih.gov |

Based on these computed values for similar structures, the bioaccumulation potential for 5-Nitroquinolin-3-amine is predicted to be low. However, its persistence will depend heavily on local environmental conditions and the presence of adapted microbial communities capable of its degradation.

Remediation Strategies for Nitroquinoline Contamination

The remediation of environments contaminated with nitroaromatic compounds presents a significant challenge due to their persistence and potential toxicity. nih.govasm.org The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation. asm.org Strategies for the remediation of nitroquinoline contamination can be broadly categorized into bioremediation and photocatalytic degradation, both of which have shown promise for a range of nitroaromatic pollutants.

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less toxic substances. mdpi.comresearchgate.net For nitroaromatic compounds, bioremediation can occur under both aerobic and anaerobic conditions, often involving specific enzymes like nitroreductases, monooxygenases, and dioxygenases. mdpi.com

Microbial degradation of nitroaromatic compounds often begins with the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov This initial step is critical as it can decrease the toxicity of the compound. For instance, the reduction of the nitro groups of TNT to amino products has been shown to decrease its mutagenic activity. Anaerobic bacteria, such as Desulfovibrio sp., and various fungi have demonstrated the ability to reduce nitroaromatic compounds. nih.gov

While complete mineralization of nitroaromatics by a single microbial strain is rare, consortia of microorganisms can work synergistically to break down these complex molecules. nih.gov The degradation pathways for quinoline and its derivatives have been studied in bacteria like Pseudomonas, which can hydroxylate the quinoline ring, leading to eventual ring cleavage. It is plausible that similar pathways could be exploited for the bioremediation of this compound.

The following table summarizes microbial strains and their observed degradation capabilities for related nitroaromatic and quinoline compounds, suggesting potential candidates for the bioremediation of this compound.

| Microorganism | Compound Degraded | Key Metabolic Process |

| Pseudomonas sp. | 2,4-Dinitrotoluene | Dioxygenase-mediated oxidation and nitro group removal. |

| Desulfovibrio sp. (B strain) | 2,4,6-Trinitrotoluene (TNT) | Utilizes TNT as a sole nitrogen source under anaerobic conditions. |

| Phanerochaete chrysosporium | 2,4-Dinitrotoluene, TNT | Mineralization of the compounds. |

| Pseudomonas aeruginosa QP | Quinoline | Hydroxylation of the quinoline ring. |

| Burkholderia cepacia | 4-Nitrocatechol | Plasmid-encoded degradation pathway. |

This table is illustrative and based on data for compounds structurally related to this compound.

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), upon irradiation with light of a suitable wavelength. researchgate.netmdpi.com These ROS can then non-selectively degrade a wide range of organic pollutants. rsc.org

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high efficiency, chemical stability, and low cost. researchgate.netrsc.org The photocatalytic degradation of quinoline and its derivatives using TiO₂ has been reported to be effective. researchgate.net The degradation mechanism is believed to involve the attack of ROS on the quinoline ring, leading to hydroxylation, ring opening, and eventual mineralization to CO₂, H₂O, and inorganic ions. researchgate.net

For this compound, the presence of both an electron-withdrawing nitro group and an electron-donating amino group on the quinoline ring would likely influence the sites of ROS attack and the subsequent degradation pathway. The photocatalytic degradation of other nitroaromatic and amino-aromatic compounds has been successfully demonstrated, suggesting that this technology could be a viable option for the remediation of this compound contamination.

Recent research has also explored the use of other photocatalytic materials, such as metal-organic frameworks (MOFs) and silver phosphate (B84403) (Ag₃PO₄), which have shown high efficiency in the degradation of organic pollutants under visible light. mdpi.commdpi.com

The table below presents findings from photocatalytic degradation studies of related compounds, which can provide insights into potential conditions for the degradation of this compound.

| Photocatalyst | Target Compound | Light Source | Key Findings |

| TiO₂ | Quinoline | UV | 91.5% degradation efficiency achieved under optimized conditions. researchgate.net |

| Ag₃PO₄ | Quinoline Yellow | UVA/Visible | More efficient than TiO₂ under UVA light; almost complete mineralization was confirmed. mdpi.com |

| MIL-100(Fe) | Ofloxacin | Visible | 95.1% degradation efficiency after 3 hours. mdpi.com |

| TiO₂ | Nitroanilines | UV | Effective degradation observed, with the rate being pH-dependent. |

This table is illustrative and based on data for compounds structurally related to this compound.

Vi. Future Directions and Emerging Research Areas

Design and Synthesis of Novel 5-Nitroquinolin-3-amine Derivatives with Enhanced Bioactivity

The core structure of this compound offers a versatile platform for the design and synthesis of new derivatives with improved biological activity. Future research will likely focus on strategic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The introduction of various substituents on the quinoline (B57606) ring can significantly influence the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. nih.govresearchgate.net For instance, the incorporation of different amine functionalities at the 3-position or modifications at other positions of the quinoline nucleus can lead to derivatives with enhanced anticancer or antimicrobial properties. wisdomlib.orgnih.govresearchgate.net

Recent studies have highlighted the potential of quinoline derivatives in various therapeutic areas. For example, some synthesized quinoline derivatives have shown promising in vitro antiproliferative activities against cancer cell lines like human cervical (HeLa) and adenocarcinoma (HT29) cells. wisdomlib.org Specifically, compounds such as 6-bromo-5-nitroquinoline (B1267105) have demonstrated significant apoptotic activity. wisdomlib.org The synthesis of novel 3-nitroquinoline (B96883) derivatives has also yielded compounds with prominent inhibitory activities against EGFR-overexpressing tumor cell lines, with IC50 values in the micromolar or nanomolar range. nih.gov Furthermore, the functionalization of the quinoline scaffold is being explored to control the cytotoxic effects of these derivatives. brieflands.com

In the realm of antimicrobial research, derivatives of 8-hydroxyquinoline, a related compound, have shown potent activity. For example, nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) exhibited strong antibacterial activity against Aeromonas hydrophila and selectively inhibited the growth of P. aeruginosa. nih.gov The synthesis of new amino/nitro substituted 3-arylcoumarins has also resulted in compounds with antibacterial activity against Staphylococcus aureus. mdpi.comnih.gov These findings suggest that the 5-nitroquinoline (B147367) scaffold is a promising starting point for the development of new antimicrobial agents.

The following table summarizes some examples of nitroquinoline derivatives and their observed bioactivities, illustrating the potential for further development in this area.

| Derivative Name | Modification | Observed Bioactivity |

| 6-bromo-5-nitroquinoline | Bromine substitution at the 6-position of a 5-nitroquinoline core. | Significant apoptotic activity in cancer cell lines. wisdomlib.org |

| Various 3-nitroquinoline derivatives | Introduction of a nitro group at the 3-position of the quinoline core. | Prominent inhibitory activities against EGFR-overexpressing tumor cell lines (A431 and MDA-MB-468). nih.gov |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Hydroxyl group at the 8-position of a 5-nitroquinoline core. | Strong antibacterial activity against Aeromonas hydrophila and selective inhibition of P. aeruginosa. nih.gov Effective anti-cancer agent. sigmaaldrich.com |

| 5-amino-8-hydroxyquinoline | Amino group at the 5-position and a hydroxyl group at the 8-position of a quinoline core. | Potent antioxidant activity. nih.gov |

| 7-methyl-8-nitro-quinoline | Methyl group at the 7-position and a nitro group at the 8-position of a quinoline core. | Cytotoxic against Caco-2 cell lines. brieflands.com |

| 8-Amino-7-quinolinecarbaldehyde | Amino group at the 8-position and a carbaldehyde group at the 7-position of a quinoline core. | Cytotoxic against Caco-2 cell lines. brieflands.com |

Advanced Delivery Systems and Nanotechnology Applications

A significant hurdle in the clinical translation of many promising therapeutic agents, including derivatives of this compound, is their often-poor aqueous solubility and potential for off-target toxicity. mdpi.com Advanced drug delivery systems and nanotechnology offer promising solutions to overcome these challenges. nih.govscispace.com Future research will increasingly focus on encapsulating this compound derivatives within various nanocarriers to improve their bioavailability, stability, and target specificity. mdpi.com

Liposomes, which are vesicular structures composed of lipid bilayers, have been extensively investigated for the delivery of both hydrophobic and hydrophilic drugs. mdpi.commdpi.com The inclusion of quinoline derivatives in liposomal formulations is a strategy being explored to overcome solubility issues and enhance tissue uptake. mdpi.com Studies have shown that quinolines can be encapsulated with very high efficiency in liposomes composed of different phospholipids, such as DMPC, DPPC, and DOPC. mdpi.com Furthermore, transferrin-conjugated liposomes are being investigated for the targeted delivery of isoquinoline (B145761) derivatives to tumor cells, a strategy that could be adapted for this compound derivatives. plos.org

Polymeric nanoparticles (PNPs) are another class of nanocarriers that offer significant advantages, including high stability and the ability to be surface-modified for targeted delivery. researchgate.netnih.gov These nanoparticles can be fabricated from a variety of biodegradable and biocompatible polymers, and they can encapsulate drugs within their core or adsorb them onto their surface. nih.gov The use of PNPs is considered a viable approach for the oral administration of water-insoluble molecules and they have shown to be more stable than liposomes in certain conditions. researchgate.net The synthesis of quinoline derivatives has been enhanced by the use of silica (B1680970) functionalized magnetite nanoparticles, which have been shown to improve reaction yields. nih.gov

The development of "green" synthesized nanoparticles, using biological entities like plants, is also an emerging area with potential applications for the delivery of this compound derivatives. nih.gov These eco-friendly nanoparticles can exhibit various biological activities, including antimicrobial and anticancer effects.

Mechanistic Studies at the Molecular and Cellular Levels

A deeper understanding of the molecular and cellular mechanisms of action of this compound and its derivatives is crucial for their rational design and clinical application. Future research will employ a range of advanced techniques in molecular and cellular biology to elucidate the specific pathways and targets modulated by these compounds. The nitro group is known to be a key pharmacophore, and its bio-reductive metabolism can lead to the formation of reactive intermediates that contribute to the therapeutic effect or potential toxicity. mdpi.comsvedbergopen.com

One area of focus is the role of 5-nitroquinolines in generating reactive oxygen species (ROS). Studies on 8-hydroxy-5-nitroquinoline have shown that it increases intracellular ROS generation, which can contribute to its anticancer activity. nih.gov The strong electron-withdrawing nature of the nitro group can activate the quinoline scaffold, facilitating reactions with nucleophilic reagents and influencing the molecule's interaction with biological targets. nih.gov

The interaction of 5-nitroquinoline derivatives with specific cellular targets is another important area of investigation. For example, novel 3-nitroquinoline derivatives have been designed to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Additionally, 8-hydroxyquinolines have been identified as inhibitors of histone demethylases, suggesting a role in epigenetic regulation. nih.gov The ability of quinoline derivatives to chelate metal ions is also a recognized mechanism of action that contributes to their biological effects.

The reduction of the nitro group to an amino group can significantly alter the biological activity of the compound. brieflands.com Understanding the enzymatic pathways involved in this nitroreduction is essential for predicting the metabolic fate and efficacy of these drugs.

Development of High-Throughput Screening Assays

The discovery of new and more potent derivatives of this compound can be significantly accelerated through the use of high-throughput screening (HTS) assays. google.nenih.gov HTS allows for the rapid testing of large libraries of compounds against specific biological targets, enabling the identification of promising "hit" molecules for further development. researchgate.net Future efforts will focus on developing and validating robust and miniaturized HTS assays tailored to the specific therapeutic areas being targeted with this compound derivatives. nuvisan.com

Both biochemical and cell-based HTS assays can be employed. Biochemical assays, such as those utilizing fluorescence polarization, FRET, and surface plasmon resonance, can be used to identify compounds that directly interact with a purified target protein. nih.gov For instance, an HTS assay was successfully used to identify 8-hydroxyquinolines as inhibitors of the JMJD2E histone demethylase. nih.gov

Cell-based assays, on the other hand, provide a more physiologically relevant context by assessing the activity of compounds within a living cell. nih.gov These can include cell viability assays, reporter gene assays, and high-content screening, which allows for the simultaneous measurement of multiple cellular parameters. nih.gov The development of cell-based assays to quantitatively measure the inhibition of specific cellular processes, such as the demethylase activity of JMJD2A, will be crucial for validating hits from primary screens. nih.gov

The integration of HTS with computational approaches, such as virtual screening and molecular docking, will further enhance the efficiency of the drug discovery process. These in silico methods can be used to prioritize compounds for experimental screening and to guide the design of new derivatives with improved binding affinity and selectivity.

Regulatory Science and Policy Implications for Nitroquinoline Research

As research into this compound and its derivatives progresses towards potential clinical applications, considerations of regulatory science and policy will become increasingly important. Regulatory science focuses on developing the tools, standards, and approaches to assess the safety, efficacy, quality, and performance of medical products. The presence of a nitro group in a pharmaceutical compound often raises specific regulatory considerations due to the potential for metabolic activation to reactive intermediates and associated toxicities. svedbergopen.com

Future research in this area will need to address these concerns through comprehensive preclinical safety and toxicology studies. This includes investigating the metabolic pathways of this compound derivatives and identifying any potentially toxic metabolites. The development of predictive toxicology models and in vitro assays to assess the genotoxic and carcinogenic potential of these compounds will be crucial for early-stage risk assessment.

Regulatory agencies will require robust data on the chemistry, manufacturing, and controls (CMC) for any new drug candidate, as well as detailed pharmacology and toxicology data from both in vitro and in vivo studies. As new delivery systems, such as nanoparticles, are employed, additional regulatory requirements related to the characterization and safety of these nanoformulations will apply.